Imidazo[1,2-b]pyridazine
描述
Historical Context and Discovery
The first synthesis of the imidazo[1,2-b]pyridazine nucleus was reported in 1967 by Branko Stanovnik and his colleague Miha Tišler. dergipark.org.trgoogle.co.indergipark.org.tr Their work laid the groundwork for future exploration of this compound's chemical and biological properties. dergipark.org.tr The initial synthesis involved the study of several pyridazine (B1198779) compounds, leading to the discovery of this versatile molecular framework. dergipark.org.tr
Significance of Fused Nitrogen-Bridged Heterocyclic Systems in Medicinal Chemistry
Fused nitrogen-bridged heterocyclic systems, such as this compound, are of paramount importance in medicinal chemistry. benthamdirect.comnih.govmdpi.combohrium.comnih.gov These structures are present in a vast number of natural products and synthetic drugs, with over 85% of physiologically active drugs containing a heterocyclic structure. nih.govnih.gov The presence of nitrogen atoms in these fused rings is particularly significant as they can readily form hydrogen bonds with biological targets like DNA, a key factor in the anticancer activity of many of these compounds. mdpi.comnih.gov The structural diversity inherent in these systems allows for extensive modification, enabling the development of personalized medicines with improved target specificity and safety profiles. nih.gov The this compound scaffold, in particular, has been a focus of intense research due to its structural similarity to purines, which are fundamental components of nucleic acids. rsc.org
Overview of Broad Pharmacological Activities and Therapeutic Potential
The this compound core is associated with a wide spectrum of pharmacological activities, establishing its status as a privileged scaffold. researchgate.netnih.govontosight.airesearchgate.net Derivatives of this compound have demonstrated significant potential as anticancer, antiparasitic, antimicrobial, antiviral, anti-inflammatory, and antineuropathic agents. researchgate.netnih.govresearchgate.net The successful development of the kinase inhibitor ponatinib, an this compound derivative used in the treatment of chronic myeloid leukemia, spurred a renewed interest in this scaffold. rsc.orgnih.gov
Research has uncovered a multitude of therapeutic applications for this compound derivatives, as detailed in the table below.
| Therapeutic Area | Specific Activity | Key Findings |
| Oncology | Kinase Inhibition (e.g., ALK, TAK1, Mps1, VEGFR-2) | Novel derivatives have shown potent inhibition of various kinases involved in cancer progression, including drug-resistant mutants. nih.govrsc.orgnih.govacs.org For example, a lead compound, 26, inhibited TAK1 with an IC50 of 55 nM and showed growth inhibition of multiple myeloma cell lines. nih.govrsc.org Another derivative, O-10, demonstrated significant inhibitory activity against ALKWT, ALKG1202R, and ALKL1196M/G1202R with IC50 values of 2.6, 6.4, and 23 nM, respectively. nih.gov |
| Infectious Diseases | Antiparasitic (e.g., Plasmodium falciparum, Toxoplasma gondii) | 3,6-disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of parasitic kinases. researchgate.net Compound 20a was identified as a selective inhibitor against several kinases, including PfCLK1 (IC50 = 32 nM). researchgate.net |
| Antibacterial | Certain amide derivatives have displayed significant antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.net | |
| Neurological Disorders | Alzheimer's Disease | Derivatives have been synthesized as ligands for β-amyloid plaques, with some showing high binding affinity (Ki = 11.0 nM), suggesting their potential as imaging agents for diagnosing Alzheimer's disease. nih.gov |
| Antineuropathic | The scaffold has been investigated for its potential in treating neuropathic conditions. researchgate.netresearchgate.net | |
| Inflammatory Diseases | Anti-inflammatory | The this compound scaffold has been examined for its anti-inflammatory properties. researchgate.netresearchgate.net |
This broad range of activities highlights the immense therapeutic potential of the this compound scaffold and continues to drive research into the development of new and more effective drugs. researchgate.netnih.gov
Structure
2D Structure
3D Structure
属性
IUPAC Name |
imidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVRXITWWZGKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227408 | |
| Record name | Imidazo(1,2-b)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-55-2, 146233-39-8 | |
| Record name | Imidazo(1,2-b)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-b)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZO[1,2-B]PYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Imidazol[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZO(1,2-B)PYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9C5RH4HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Classic and Modern Synthetic Strategies
The construction of the imidazo[1,2-b]pyridazine nucleus can be achieved through various synthetic routes, ranging from traditional condensation reactions to modern metal-catalyzed cyclizations.
Condensation Reactions (e.g., between α-bromoketones and 3-amino-6-halopyridazines)
A foundational and widely utilized method for synthesizing the this compound backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound, such as an α-bromoketone. nih.gov This approach is analogous to the classic Tschitschibabin reaction used for synthesizing related imidazo-fused heterocycles like indolizines and imidazo[1,2-a]pyridines. bio-conferences.orgarkat-usa.orgthieme-connect.de
The reaction typically proceeds by heating the two components, often in a solvent like dimethylformamide (DMF) or ethanol (B145695). umich.edunih.gov The formation of the this compound ring is generally efficient, especially when a halogen is present on the pyridazine (B1198779) ring. nih.gov In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is the most nucleophilic site. Alkylation by the α-bromoketone occurs preferentially at this nitrogen, which is a key step preceding the intramolecular cyclization that forms the final bicyclic product. nih.gov The reaction is often carried out under mild basic conditions, for example, using sodium bicarbonate. nih.gov
A variety of substituted imidazo[1,2-b]pyridazines have been prepared using this methodology. For instance, reacting 3-amino-6-chloropyridazine (B20888) with chloroacetaldehyde (B151913) is a common route to the parent 6-chlorothis compound (B1266833) system. tsijournals.com Similarly, substituted α-bromoketones can be used to install various groups at the 2-position of the final molecule. nih.govumich.edu
Table 1: Examples of Condensation Reactions for this compound Synthesis
| 3-Aminopyridazine Derivative | α-Halocarbonyl Compound | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Amino-6-halopyridazine | α-Bromoketone | Sodium bicarbonate | Substituted this compound | nih.gov |
| 3-Amino-6-(phenylthio)pyridazine (B1279446) | 1-Bromopinacolone (B42867) | DMF, 100°C, 5h | 2-t-Butyl-6-(phenylthio)this compound | umich.edu |
| 3-Amino-6-chloropyridazine | Chloroacetaldehyde (50% aq. solution) | 90°C, 5h | 6-Chlorothis compound | tsijournals.com |
Cyclization Reactions
Modern synthetic strategies have introduced metal-catalyzed cyclization reactions as powerful alternatives for constructing the this compound core. researchgate.net These methods often involve intramolecular bond formations that build the imidazole (B134444) ring onto a pre-existing pyridazine structure.
One notable approach is the palladium-catalyzed intramolecular C-H amination. This strategy can be part of a one-pot, tandem process. For example, the coupling of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine can proceed via an initial intermolecular Buchwald-Hartwig amination, followed by a subsequent intramolecular N-arylation, to form a tetracyclic pyrido[3',2':4,5]this compound system. researchgate.net
Copper-catalyzed oxidative cyclization represents another modern technique. Wu and co-workers developed a one-pot methodology to synthesize 2-halo-substituted imidazo[1,2-b]pyridazines from the reaction of 3-aminopyridazines with haloalkynes, using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as the catalyst. researchgate.net This process involves a sequence of steps including the coordination of the aminopyridazine to the copper catalyst, nucleophilic addition to the alkyne, and subsequent cyclization to form the fused ring system. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
The functionalization of the pre-formed this compound scaffold is readily achieved through a variety of metal-catalyzed cross-coupling reactions. These reactions are instrumental in introducing aryl, alkyl, and alkynyl groups at specific positions on the heterocyclic core, enabling the synthesis of complex derivatives. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling (e.g., for 2,6-disubstituted derivatives)
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. It is particularly effective for the synthesis of 2,6-disubstituted imidazo[1,2-b]pyridazines. researchgate.netcardiff.ac.uk This reaction couples an organoboron reagent (like a boronic acid or ester) with a halide or triflate.
The synthesis of 2,6-disubstituted derivatives often employs a stepwise strategy starting from a dihalogenated precursor. For example, starting with a 3-bromo-6-chlorothis compound, a Suzuki reaction can be performed selectively at the more reactive C-3 bromo position. cardiff.ac.uk A subsequent Suzuki coupling, often under different conditions such as microwave promotion, can then be used to introduce a second, different substituent at the C-6 chloro position. cardiff.ac.uk This stepwise approach allows for the controlled and regioselective synthesis of unsymmetrically disubstituted products. tandfonline.com
Table 2: Suzuki-Miyaura Coupling for this compound Functionalization
| Substrate | Coupling Partner | Catalyst System | Position(s) Functionalized | Reference |
|---|---|---|---|---|
| 3-Bromo-6-chlorothis compound | Aryl boronic acid | Palladium catalyst | C-3 (selectively) | cardiff.ac.uk |
| 3-Aryl-6-chlorothis compound | Aryl boronic acid | Palladium catalyst (microwave) | C-6 | cardiff.ac.uk |
| Halogenated this compound | Indazole boronic acid | Palladium catalyst | Not specified | tandfonline.com |
Sonogashira, Heck, Negishi, Kumada, and Stille Reactions
Beyond the Suzuki coupling, a full suite of palladium-catalyzed cross-coupling reactions has been successfully applied to functionalize the this compound nucleus. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction is used to introduce alkyne moieties onto the scaffold. For instance, various terminal alkynes have been coupled at the C3-position of 3-iodothis compound (B12334388) derivatives in good yields. researchgate.net
Stille Coupling: The Stille reaction, which couples an organostannane reagent with an organic halide, has also been reported. The reaction of 6-chloro-3-iodo-2-phenylthis compound (B3074818) with tributylphenylstannane, catalyzed by a palladium complex with triphenylarsine (B46628) as a ligand, provided the C3-phenylated product in high yield. researchgate.net
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org Its application allows for the formation of C-C bonds with a wide range of alkyl, aryl, and vinyl zinc reagents, offering a powerful tool for diversification of the this compound core. researchgate.netuni-muenchen.de
Heck and Kumada Reactions: The Heck reaction (coupling of an alkene with an aryl halide) and Kumada coupling (coupling of a Grignard reagent with an organic halide) are also included in the repertoire of methods used to modify this heterocyclic system, further expanding its synthetic utility. researchgate.net
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalization (e.g., halogenation) of the substrate. nih.govnih.gov This approach has been successfully applied to the this compound system, primarily targeting the C-3 position. researchgate.net
Palladium-catalyzed direct C-H arylation is a key transformation in this area. It allows for the introduction of aryl groups directly onto the this compound ring. For example, various 6-substituted-2-phenylimidazo[1,2-b]pyridazines can undergo direct arylation at the C-3 position with different aryl bromides. researchgate.net This reaction is typically performed using a palladium catalyst, a suitable ligand, and a base. The ability to directly forge C-C bonds onto the core structure represents a significant advancement in streamlining the synthesis of complex derivatives. researchgate.net The development of these methods continues to be an active area of research, aiming to improve selectivity and expand the scope of possible transformations. rsc.orgnih.gov
C-Arylation, C-Benzylation, and C-Alkylation
The direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical strategy for modifying heterocyclic systems. For the this compound core, palladium-catalyzed direct C-H arylation is a well-established method, particularly at the C3 position.
C-Arylation: Palladium-catalyzed C-H arylation allows for the introduction of various aryl and heteroaryl groups at the C3 position of the this compound ring. Research has demonstrated that catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) can efficiently facilitate this transformation under phosphine-free conditions and with very low catalyst loading (as low as 0.05-0.1 mol%). semanticscholar.orgnih.gov This reaction is compatible with a wide array of aryl bromides and even some electron-deficient aryl chlorides. semanticscholar.orgnih.gov The direct arylation has been successfully applied to synthesize 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. researchgate.net For instance, the coupling of this compound with various bromo(trifluoromethoxy)benzenes proceeds efficiently to give the corresponding C3-arylated products. sci-hub.se
A microwave-assisted, one-pot, two-step process combining Suzuki cross-coupling and palladium-catalyzed arylation has been developed for the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net This highlights the versatility of C-H arylation in building complex molecular architectures.
Table 1: Examples of Palladium-Catalyzed C3-Arylation of this compound
| Aryl Halide | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Bromo-4-(trifluoromethoxy)benzene | Pd(OAc)₂ / P(o-to)₃ / K₂CO₃ | DMA | 95 | sci-hub.se |
| 1-Bromo-2-chloro-5-(trifluoromethoxy)benzene | Pd(OAc)₂ / P(o-to)₃ / K₂CO₃ | DMA | 92 | sci-hub.se |
C-Benzylation and C-Alkylation: The functionalization of the this compound scaffold through C-H activation also extends to benzylation and alkylation. researchgate.net These transformations provide pathways to introduce benzyl (B1604629) and various alkyl groups onto the heterocyclic core, further diversifying the available derivatives for structure-activity relationship studies. While detailed examples specifically for C-H benzylation and alkylation of this compound are less common in the provided literature compared to arylation, the development of these methods is a key area of interest in organometallic chemistry. researchgate.net
Photoelectrochemical C-H Alkylation
Photoelectrochemistry merges photoredox catalysis with electrocatalysis, offering a chemical oxidant-free approach for generating and functionalizing alkyl radicals. dergipark.org.tr This methodology has been developed for the C-H alkylation of heteroarenes using organotrifluoroborates. dergipark.org.tr The general process involves the generation of alkyl radicals from organotrifluoroborates, which then engage in C-H functionalization of the heterocycle. While this technique has been applied to heteroarenes, specific examples of its application to the this compound scaffold were not detailed in the surveyed literature. dergipark.org.tr A review article does cite work on scalable photoelectrochemical dehydrogenative cross-coupling of heteroarenes with aliphatic C-H bonds, indicating the potential applicability of such methods to a broad range of heterocyclic systems. dergipark.org.tr
Electrophotocatalytic C-H Azolation
Electrophotocatalysis provides a modern avenue for C-H functionalization reactions. The concept of electrophotocatalytic C-H azolation has been reported for arenes, enabling the formation of C-N bonds by coupling azoles with aromatic C-H bonds. dergipark.org.tr This method offers a pathway to synthesize N-aryl azoles, which are important structural motifs in medicinal chemistry. However, specific studies demonstrating the application of electrophotocatalytic C-H azolation directly on the this compound nucleus are not detailed in the available research. dergipark.org.tr
N-Arylation
In addition to C-H functionalization, the introduction of substituents at the nitrogen atoms of the this compound ring system is a valuable synthetic strategy. Palladium-catalyzed N-arylation reactions have been employed to introduce aryl groups at the 6-position of the scaffold, particularly when it is substituted with an amino group. researchgate.netresearchgate.net This transformation is a key step in the synthesis of 3,6-disubstituted-2-phenylthis compound derivatives, where an amine is introduced at the C6 position via a Buchwald-Hartwig-type coupling. researchgate.net The development of N-arylation methods is crucial for creating libraries of compounds with diverse substitution patterns for biological screening. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. In the context of this compound chemistry, significant progress has been made in utilizing greener reaction conditions for C-H functionalization reactions.
Specifically, the palladium-catalyzed direct C3-arylation of imidazo[1,2-b]pyridazines has been successfully performed using safe and renewable solvents. nih.gov Solvents such as pentan-1-ol, diethylcarbonate, and cyclopentyl methyl ether have been employed without a loss of reaction efficiency. nih.gov These green solvents offer a more sustainable alternative to traditional volatile organic solvents. This approach not only reduces the environmental impact but also aligns with the growing demand for sustainable practices in the pharmaceutical and chemical industries. nih.gov
Synthesis of Specific this compound Derivatives
Fenbendazole (B1672488) and Oxfendazole (B1322) are benzimidazole-based anthelmintic agents characterized by 5-phenylthio and 5-phenylsulfinyl substituents, respectively. Inspired by their biological activity, researchers have synthesized a series of this compound analogs.
The synthesis of these analogs often begins with a substituted 3-aminopyridazine. For example, to create the fenbendazole analog, 3-amino-6-(phenylthio)pyridazine is a key starting material. This intermediate can be reacted with 1-bromopinacolone in dimethylformamide to yield 2-t-butyl-6-(phenylthio)this compound.
To obtain the oxfendazole analog, the corresponding phenylthio derivative can be oxidized. The reaction of 2-t-butyl-6-(phenylthio)this compound with an oxidizing agent like m-chloroperoxybenzoic acid yields the desired sulfinyl compound, 2-t-butyl-6-(phenylsulfinyl)this compound. These synthetic routes provide access to this compound-based compounds that mimic the core structural features of established anthelmintic drugs.
Benzohydrazide (B10538) Incorporated Derivatives
A novel series of this compound derivatives incorporating a benzohydrazide linker has been synthesized to explore their potential biological activities. tsijournals.comhakon-art.com The synthetic approach begins with the commercially available compound 3,6-dichloropyridazine (B152260).
The synthesis proceeds through a multi-step pathway:
Amination: The starting material, 3,6-dichloropyridazine (1), is converted to 6-chloropyridazin-3-amine (2) by reacting it with aqueous ammonium (B1175870) hydroxide (B78521) in a high-pressure vessel at 110°C. hakon-art.com
Cyclization: The resulting aminopyridazine (2) undergoes cyclization with chloroacetaldehyde to form 6-chlorothis compound (3). tsijournals.com
Nitration: Compound (3) is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 6-chloro-3-nitrothis compound (B99622) (4). tsijournals.com
Etherification: A nucleophilic substitution reaction between the nitro derivative (4) and 4-hydroxy-3-methoxybenzaldehyde, in the presence of sodium hydride in tetrahydrofuran (B95107) (THF), affords 4-(3-nitroimidazo[1,2-b]pyridazin-6-yloxy)-3-methoxybenzaldehyde (5). tsijournals.comhakon-art.com
Hydrazone Formation: Finally, the aldehyde (5) is condensed with various substituted hydrazides in ethanol to produce the target benzohydrazide derivatives of this compound (6a-l). tsijournals.comhakon-art.com
The introduction of the benzohydrazide moiety is a key step, building upon the established biological importance of the hydrazide group. researchgate.net The synthesized compounds were characterized using spectral data to confirm their structures. hakon-art.com
| Compound | Starting Material | Key Reagents | Final Product Structure (General) | Yield (%) |
|---|---|---|---|---|
| 2 | 3,6-dichloropyridazine (1) | aq. NH4OH | 6-chloropyridazin-3-amine | 80.8 |
| 3 | 6-chloropyridazin-3-amine (2) | Chloroacetaldehyde | 6-chlorothis compound | 70.0 |
| 4 | 6-chlorothis compound (3) | Fuming HNO3, conc. H2SO4 | 6-chloro-3-nitrothis compound | - |
| 5 | Compound 4 and 4-hydroxy-3-methoxybenzaldehyde | NaH, THF | 4-(3-nitroimidazo[1,2-b]pyridazin-6-yloxy)-3-methoxybenzaldehyde | 76.9 |
| 6a-l | Compound 5 and corresponding hydrazides | Ethanol | Benzohydrazide derivatives | 68 (for 6a) |
Sulfonamide Derivatives
Sulfonamide derivatives of this compound have been synthesized, leveraging the pharmacological importance of both the sulfonamide and piperazine (B1678402) moieties. semanticscholar.orgresearchgate.net The general synthetic strategy involves a three-step process. semanticscholar.org
Imidazopyridazine Formation: The initial step involves the reaction of 3-amino-6-chloropyridazine with a 2-bromo-1-substituted aryl(or alkyl)ethanone in ethanol. This condensation reaction forms the core 6-chloro-2-substituted aryl(or alkyl)this compound scaffold (1a-d). semanticscholar.org
Piperazine Incorporation: The chlorinated imidazopyridazine is then reacted with homopiperazine (B121016) in N-Methyl-2-pyrrolidone (NMP) at 150°C. This nucleophilic substitution reaction introduces the piperazine ring at the 6-position, yielding 6-(piperazin-1-yl)-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazines (2a-d). semanticscholar.org
Sulfonylation: The final step is the reaction of the piperazine-substituted intermediate with various alkyl or substituted aryl sulfonyl chlorides. This reaction is carried out in the presence of triethylamine (B128534) in dichloromethane (B109758) to afford the desired sulfonamide derivatives (3a-l). semanticscholar.orgresearchgate.net
This modular approach allows for the creation of a library of compounds with diverse substitutions on both the this compound core and the sulfonamide group. semanticscholar.org
| Step | Reactants | Key Reagents/Conditions | Product Series |
|---|---|---|---|
| 1 | 3-amino-6-chloropyridazine, 2-bromo-1-substituted aryl(or alkyl)ethanone | Ethanol | 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazines (1a-d) |
| 2 | Compound Series 1a-d, Homopiperazine | NMP, 150°C | 6-(piperazin-1-yl)-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazines (2a-d) |
| 3 | Compound Series 2a-d, Alkyl (or substituted aryl) sulfonyl chloride | Triethylamine, Dichloromethane | Sulfonamide derivatives (3a-l) |
Derivatives with Morpholine (B109124) or Piperazine Moieties
The incorporation of morpholine and piperazine rings into the this compound scaffold has been a strategy for developing new bioactive agents. researchgate.netingentaconnect.com These nitrogen-containing heterocycles are prevalent in many pharmaceuticals and can significantly influence the properties of the parent molecule. semanticscholar.org
A synthetic route to produce 6-morpholino-3-(piperazine-1-yl)this compound derivatives containing amide and sulfonamide functionalities has been developed in a seven-step process. researchgate.netingentaconnect.com While the full pathway is extensive, a key strategy involves the sequential introduction of these moieties onto the core scaffold.
Another prominent method involves the nucleophilic substitution of a halogenated precursor. As described previously, 6-chloro-2-substituted imidazo[1,2-b]pyridazines can be reacted with homopiperazine to introduce the piperazine moiety at the C-6 position. semanticscholar.org A similar displacement reaction can be envisioned for the introduction of a morpholine ring. The resulting piperazine-containing intermediates are then typically functionalized further, for example, by reaction with acid chlorides or sulfonyl chlorides to form amide or sulfonamide derivatives, respectively. researchgate.nethilarispublisher.com The basicity of the piperazine nitrogen plays a crucial role in the biological potency and selectivity of these compounds. semanticscholar.org
| Precursor Scaffold | Nucleophile | Reaction Type | Resulting Moiety | Reference |
|---|---|---|---|---|
| 6-chloro-2-substituted this compound | Homopiperazine | Nucleophilic Aromatic Substitution | 6-(piperazin-1-yl)this compound | semanticscholar.org |
| This compound core | Piperazine and Morpholine | Multi-step synthesis | 6-morpholino-3-(piperazine-1-yl)this compound | researchgate.netingentaconnect.com |
3-Nitrothis compound (B98374) Scaffold
The 3-nitrothis compound scaffold serves as a valuable intermediate for further chemical transformations. The synthesis of this key building block, specifically 6-chloro-3-nitrothis compound, is achieved through the direct nitration of 6-chlorothis compound. tsijournals.com
The reaction is performed by treating a solution of 6-chlorothis compound in concentrated sulfuric acid with fuming nitric acid. tsijournals.com The process involves careful temperature control, with the addition of nitric acid carried out at 10°C, followed by stirring at room temperature and gentle heating to 60°C to ensure the completion of the reaction. tsijournals.com The nitro group is introduced at the 3-position of the imidazole ring, a position that is often susceptible to electrophilic substitution. This intermediate is then utilized in subsequent reactions, such as the nucleophilic aromatic substitution of the chlorine atom at the 6-position, as seen in the synthesis of benzohydrazide derivatives. tsijournals.com
| Starting Material | Reagents | Key Conditions | Product |
|---|---|---|---|
| 6-chlorothis compound | Fuming Nitric Acid, Concentrated Sulfuric Acid | Addition at 10°C, then 3h at RT, 1h at 60°C | 6-chloro-3-nitrothis compound |
Structure Activity Relationship Sar Studies
Positional and Substituent Effects on Biological Activity
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of various substituents on the core structure. nih.govnih.gov Modifications at key positions can dramatically alter the compound's potency, selectivity, and physiological properties.
Substitutions at the C2, C3, and C6 positions of the this compound ring system have been shown to be critical for modulating biological activity across different therapeutic targets.
For ligands targeting β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease, the substitution patterns at the C2 and C6 positions are particularly influential. nih.govnih.gov Studies have shown that binding affinities for Aβ aggregates can range from over 1000 nM to as low as 11.0 nM depending on the groups at these positions. nih.govnih.gov For instance, the presence of a 2-(4'-Dimethylaminophenyl) group combined with a 6-(methylthio) group resulted in a derivative with a high binding affinity (Ki = 11.0 nM). nih.govnih.gov While the 2-position appears to require specific aryl moieties for high affinity, the 6-position shows a moderate tolerance for different substituents, with Ki values for various 2-dimethylaminophenyl imidazo[1,2-b]pyridazines ranging from 10 to 50 nM. nih.gov Specifically, a 6-methylthio analogue demonstrated higher affinity than a 6-methoxyl analogue. nih.gov
In the context of kinase inhibition, modifications at the C3 and C6 positions have been explored to develop inhibitors for targets like IKKβ and transforming growth factor-β activated kinase (TAK1). researchgate.net For TAK1 inhibitors, it was discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) groups, in conjunction with an appropriate aryl substituent at the C3 position, lead to potent inhibition in the nanomolar range. researchgate.net
The table below summarizes the inhibitory activity of selected this compound derivatives against Aβ plaques, highlighting the impact of C2 and C6 substitutions.
| Compound | Substituent at C2 | Substituent at C6 | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 3 | 4'-Dimethylaminophenyl | Methoxyl | 26.2 |
| 7 | 4'-Methylaminophenyl | Bromo | 29.7 |
| 8 | 4'-Aminophenyl | Iodo | 49.6 |
| 16a | 5-Dimethylaminopyridin-2-yl | Bromo | >1000 |
| 20a | 5-Nitrothiophen-2-yl | Chloro | >1000 |
The presence of an aryl group, particularly a phenyl ring, at the C2 position appears to be a crucial requirement for achieving high binding affinity to Aβ plaques. nih.gov SAR studies consistently show that a 2-N,N-dimethylaminophenyl moiety is highly favorable for these compounds to exhibit desirable binding affinities. nih.gov
Attempts to replace the C2-phenyl ring with other aromatic systems, such as pyridinyl or thiophenyl rings, resulted in a significant reduction in binding affinity. nih.gov This suggests that the specific electronic and steric properties of the phenyl ring are essential for the interaction with the Aβ binding site. The substitution on the phenyl ring itself is also important; for example, the 4'-dimethylamino group is a common feature in the most potent Aβ-binding ligands in this series. nih.gov
While the replacement of the C2-phenyl group with heteroaryl rings like pyridinyl or thiophenyl was detrimental to Aβ binding, heteroaryl groups have proven highly beneficial in other contexts, particularly for improving pharmacokinetic properties and targeting other biological entities. nih.govnih.gov
In the development of Tyk2 JH2 inhibitors, a 6-anilino imidazopyridazine series was modified by replacing the anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety. nih.gov This introduction of a heteroaryl group at the C6 position led to a dramatic improvement in metabolic stability. nih.gov A variety of N1-heteroaryl groups on this new moiety were found to be suitable for maintaining Tyk2 JH2 activity. nih.gov
The nature of the substituent groups on the this compound core significantly influences key drug-like properties such as metabolic stability and cell permeability. nih.gov
As noted, the strategic replacement of a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety substantially enhanced metabolic stability in a series of Tyk2 JH2 inhibitors. nih.gov Within this new series, the N1-substituent on the 2-oxo-1,2-dihydropyridine ring could be varied with different alkyl, aryl, and heteroaryl groups. nih.gov Among these, the introduction of a 2-pyridyl group at this position was found to provide much-enhanced Caco-2 permeability. This improvement was attributed to the group's ability to form intramolecular hydrogen bonds. nih.gov
Conversely, the incorporation of ω-fluoroethyl or ω-fluoropropyl alkyl groups in Aβ binding agents was found to decrease binding affinity. nih.gov
Structure-Property Relationships (SPR)
Structure-property relationship studies focus on how chemical structure influences key physicochemical properties, which in turn affect a compound's biological behavior. For this compound derivatives, lipophilicity has been identified as an important property.
In the design of ligands for β-amyloid plaques, a key strategy was to create isosteric analogues of IMPY (a known imaging agent) by replacing a CH group with a nitrogen atom to form the this compound core. nih.gov This modification was intended to reduce ligand lipophilicity, which can in turn decrease non-specific binding in the brain and improve the signal-to-noise ratio for imaging agents. nih.gov The substitution of an aryl CH with an imino group was shown to be effective in reducing the calculated Log P (cLogP), a measure of lipophilicity, although it also slightly reduced binding affinity in some cases. nih.gov
Rational Design Strategies for Enhanced Pharmacokinetic Profiles and Efficiency
One such strategy involves the hybridization of pharmacophores from known active compounds. For example, to develop dual agonists for the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ), researchers designed 6-(piperazin-1-yl)this compound derivatives by combining features of the FXR agonist GW-4064 and the PPARδ agonist GW-0742. semanticscholar.org This led to the identification of a potent dual-target agonist, compound 10g, which exhibited an FXR agonistic EC50 of 12.28 nM and 69% PPARδ activation at 100 nM. semanticscholar.org
Another rational design approach focuses on improving cell-based activity by adjusting molecular polarity to enhance permeability. nih.gov This strategy, combined with efforts to increase target affinity by introducing additional substituents based on interaction models, has successfully improved the in vivo potency of this compound-based IKKβ inhibitors. nih.gov These improved compounds demonstrated inhibitory activity of TNFα production in animal models. nih.gov
Biological Activities and Mechanisms of Action
Anticancer Activities
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted anticancer agents. Its derivatives have demonstrated efficacy through several mechanisms, including the inhibition of critical enzymes, suppression of cancer cell growth, and modulation of oncogenic signaling pathways.
Kinase Inhibition
A primary mechanism of the anticancer effects of this compound derivatives is their ability to inhibit a wide array of protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.
Derivatives of this compound have been identified as potent inhibitors of multiple kinases. For instance, certain 3,6-disubstituted derivatives have shown selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values below 100 nM. One specific compound, 20a, was found to be a selective inhibitor of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), DYRK1A (IC50 = 50 nM), and Plasmodium falciparum CLK1 (PfCLK1) (IC50 = 32 nM). The successful clinical application of Ponatinib, a known BCL-ABL inhibitor based on this scaffold, has spurred further research.
Other targeted kinases include:
PIM Kinases: A family of imidazo[1,2-b]pyridazines was found to specifically interact with and inhibit PIM kinases with low nanomolar potency. These compounds act as ATP-competitive but not ATP-mimetic inhibitors, which contributes to their selectivity.
Cyclin-Dependent Kinases (CDKs): The this compound structure has yielded potent and selective inhibitors of CDK2. Additionally, novel derivatives have been developed as covalent inhibitors of CDK12/13, with one compound showing an IC50 of 15.5 nM against CDK12 and 12.2 nM against CDK13.
Transforming Growth Factor-β Activated Kinase (TAK1): In studies related to multiple myeloma, 6-substituted imidazo[1,2-b]pyridazines have been shown to inhibit TAK1 at nanomolar concentrations. The lead compound, 26, inhibited TAK1 with an IC50 of 55 nM.
Mammalian Target of Rapamycin (mTOR): A series of this compound diaryl urea (B33335) derivatives were developed as mTOR inhibitors, with compounds A17 and A18 showing IC50 values of 0.067 μM and 0.062 μM, respectively.
Glycogen Synthase Kinase-3β (GSK-3β): Structure-activity relationship studies have led to the identification of potent this compound-based GSK-3β inhibitors.
Bruton's Tyrosine Kinase (Btk): The scaffold has been utilized to develop inhibitors of Btk, a kinase involved in B-cell activation and survival, suggesting applications in B-cell lymphomas and leukemias.
VEGFR2: The this compound framework has been used to create dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR2).
Table 1: Selected Kinase Inhibition by this compound Derivatives
| Kinase Target | Derivative/Compound | IC50 / GI50 |
|---|---|---|
| TAK1 | Compound 26 | 55 nM |
| mTOR | Compound A17 | 67 nM |
| mTOR | Compound A18 | 62 nM |
| DYRK1A | Compound 20a | 50 nM |
| CLK1 | Compound 20a | 82 nM |
| CLK4 | Compound 20a | 44 nM |
| PfCLK1 | Compound 20a | 32 nM |
| CDK12 | Compound 24 | 15.5 nM |
| CDK13 | Compound 24 | 12.2 nM |
Inhibition of Cell Line Growth
Consistent with their kinase inhibition profiles, this compound derivatives have demonstrated potent growth-inhibitory effects against various human cancer cell lines.
For example, this compound-based TAK1 inhibitors, such as compound 26 and its analogs, inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM. google.comresearchgate.net Another derivative, 27f, which targets Mps1 kinase, showed remarkable antiproliferative activity, inhibiting the A549 (non-small cell lung cancer) cell line with an IC50 of 6.0 nM. nih.gov mTOR-inhibiting derivatives also exhibited significant activity against A549 and H460 lung cancer cell lines, with IC50 values ranging from 0.02 μM to 20.7 μM. researchgate.net
Table 2: Inhibition of Cancer Cell Line Growth by this compound Derivatives
| Cell Line | Derivative/Compound | IC50 / GI50 |
|---|---|---|
| Multiple Myeloma (MPC-11, H929) | TAK1 Inhibitors | As low as 30 nM |
| A549 (Non-small cell lung cancer) | Compound 27f | 6.0 nM |
| A549 and H460 | mTOR Inhibitors | 0.02 µM - 20.7 µM |
Modulation of Signaling Pathways
Beyond direct enzyme inhibition, these compounds can modulate entire signaling cascades critical for cancer progression. A detailed analysis of this compound-based mTOR inhibitors revealed that they induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream proteins AKT and S6, key components of the AKT-mTOR pathway. researchgate.net There is currently no available research data on the modulation of the PD1-PD-L1 interaction by this compound class.
Antiproliferative Activity
The culmination of kinase inhibition and pathway modulation is a potent antiproliferative effect. The derivative 27f, a selective Mps1 inhibitor, demonstrated remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines. nih.govnih.gov This broad activity highlights the potential of the this compound scaffold in developing effective anticancer therapeutics. nih.gov
Anti-inflammatory Properties
The this compound structure has also been explored for its anti-inflammatory potential, targeting key mediators of the inflammatory response. acs.orgnih.gov
IL-17A Inhibition
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a significant role in chronic autoimmune and inflammatory diseases. A series of novel this compound derivatives have been specifically designed and described as inhibitors of IL-17A. google.com These small molecule inhibitors are being investigated for the treatment of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis, offering a potential alternative to biologic treatments that target the IL-23/IL-17 axis. google.com
Antimicrobial and Antiparasitic Activities
The versatile this compound core has been extensively explored for its potential against a wide range of pathogens, including bacteria, viruses, fungi, and parasites.
Antibacterial Activity
This compound derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. A series of phenoxy-substituted this compound amide derivatives were synthesized and evaluated for their in vitro antibacterial properties. nih.gov Two compounds from this series, designated as 11 and 13 , showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL for both. nih.gov The same compounds also exhibited activity against Escherichia coli with a MIC of 6.25 µg/mL. nih.gov While specific studies focusing solely on this compound against Streptococcus pyogenes are limited, related imidazopyridine derivatives have shown efficacy against this pathogen, suggesting a potential avenue for further investigation of the this compound scaffold. nih.gov
Table 2: Antibacterial Activity of Phenoxy-Substituted this compound Amide Derivatives
| Compound | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
|---|---|---|---|
| 11 | 6.25 | 6.25 | 6.25 |
| 13 | 6.25 | 6.25 | 6.25 |
Data sourced from ChemMedChem. nih.gov
Antiviral Activity
The potential of this compound derivatives as antiviral agents has been investigated, particularly against Human Cytomegalovirus (HCMV), a member of the herpesvirus family. However, research in this specific area has indicated limited success. A study involving the synthesis of a series of this compound analogs, including those structurally related to the anthelmintic drugs fenbendazole (B1672488) and oxifenbendazole, was conducted to evaluate their biological activities. These compounds were tested for efficacy against HCMV, but none were found to possess significant activity against the virus. umich.edu This suggests that while the this compound scaffold is versatile, its utility may not extend to the inhibition of HCMV replication.
Antifungal Activity
Research into the antifungal properties of imidazo[1,2-b]pyridazines has shown promising results, particularly against phytopathogenic fungi. A series of 3,6-disubstituted this compound derivatives were synthesized and evaluated for their ability to inhibit the mycelial growth of various fungal strains. The in vitro bioassays revealed that many of these compounds displayed excellent and broad-spectrum antifungal activities. nih.gov
For instance, compounds 4a , 4c , 4d , 4l , and 4r were found to be significantly more potent than the commercial fungicide hymexazol (B17089) against several fungi, including Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB). nih.gov The structure-activity relationship analysis indicated that the nature of the substituents on both the benzene (B151609) ring and the pyridazine (B1198779) ring plays a crucial role in determining the antifungal potency. nih.gov
Table 3: Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | Potency vs. Hymexazol |
|---|---|---|
| 4a, 4c, 4d, 4l, 4r | Corn Curvalaria Leaf Spot (CL) | 1.9-25.5 fold more potent |
| Alternaria alternata (AA) | 1.9-25.5 fold more potent | |
| Pyricularia oryzae (PO) | 1.9-25.5 fold more potent | |
| Alternaria brassicae (AB) | 1.9-25.5 fold more potent |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
Antiparasitic Activity
The this compound scaffold has proven to be a valuable template for the development of potent antiparasitic agents, with significant activity reported against several protozoan parasites.
Against Plasmodium falciparum , the causative agent of malaria, imidazopyridazine derivatives have been developed as potent inhibitors of the P. falciparum calcium-dependent protein kinase 1 (PfCDPK1), an enzyme crucial for the parasite's life cycle. researchgate.net By replacing a six-membered aromatic linker with a pyrazole, researchers have improved the ADME (absorption, distribution, metabolism, and excretion) properties of these inhibitors while maintaining strong in vitro anti-parasite activity. researchgate.net
For Toxoplasma gondii , the parasite responsible for toxoplasmosis, imidazo[1,2-b]pyridazines have been specifically designed to inhibit the T. gondii calcium-dependent protein kinase 1 (TgCDPK1). These compounds are effective against tachyzoite growth in vitro at submicromolar concentrations. nih.gov To improve their in vivo applicability, these derivatives were converted into hydrochloride salts (e.g., SP230 , SP231 , SP232 ), which maintained their activity against TgCDPK1. nih.gov In a murine model of acute toxoplasmosis, treatment with these salts led to a significant reduction (over 90% under some conditions) in the parasite burden in the spleen and lungs of infected mice. nih.gov
While direct studies on Leishmania amazonensis are limited for the this compound core, research on closely related imidazo-fused heterocycles has shown promising antileishmanial activity. For example, an imidazo[1,2-a]pyrimidine (B1208166) derivative was found to be effective against L. amazonensis promastigotes and amastigotes, with an IC₅₀ value of 6.63 µM against the amastigote form, making it approximately twice as active as the reference drug miltefosine. nih.govresearchgate.net This suggests that the broader class of imidazo-fused heterocycles holds potential for antileishmanial drug discovery.
Antimycobacterial Activity
A significant body of research has been dedicated to the antimycobacterial potential of this compound derivatives against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Several novel series of these compounds have been synthesized and have shown potent in vitro activity against the H37Rv strain.
One series of this compound derivatives incorporating a benzohydrazide (B10538) moiety exhibited good to potent anti-tubercular activity, with MIC values ranging from 1.6 to 6.25 µg/mL, which is comparable or superior to standard drugs like pyrazinamide (B1679903) and streptomycin. researchgate.net Another study focused on 6-morpholino-3-(piperazine-1-yl)this compound derivatives containing amide and sulphonamide groups. researchgate.net Within this series, compounds 8h and 8j were particularly potent, both displaying an in vitro anti-TB activity at a concentration of 1.6 µg/mL. researchgate.net The structure-activity relationship suggests that amide derivatives generally show better antitubercular activity than their sulphonamide counterparts. researchgate.net
Table 4: Antimycobacterial Activity of this compound Derivatives against M. tuberculosis H37Rv
| Compound Series | Representative Compounds | MIC (µg/mL) |
|---|---|---|
| Benzohydrazide derivatives | 6a-l | 1.6 - 6.25 |
| Piperazine (B1678402)/Morpholine (B109124) derivatives | 8h, 8j | 1.6 |
Data sourced from Anti-Infective Agents. researchgate.net
Neurological and Neurodegenerative Applications
Derivatives of the this compound core have been extensively investigated for various neurological and neurodegenerative conditions, demonstrating activities relevant to Alzheimer's disease, neuropathic pain, and psychotic disorders. nih.gov
A key pathological hallmark of Alzheimer's disease is the cerebral deposition of β-amyloid (Aβ) plaques. nih.gov Consequently, developing imaging agents that can detect these plaques is crucial for early diagnosis and monitoring disease progression. nih.gov A series of this compound derivatives has been synthesized and assessed for their ability to bind to Aβ plaques. nih.govnih.govacs.orgacs.org
In vitro studies using synthetic Aβ1-40 aggregates showed that these compounds exhibit a wide range of binding affinities, with inhibition constant (Ki) values from 11.0 nM to over 1000 nM. nih.govnih.govacs.org The affinity was found to be dependent on the substitution patterns at the 2- and 6-positions of the this compound ring. nih.govacs.org Notably, the derivative 2-(4′-Dimethylaminophenyl)-6-(methylthio)this compound demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.govnih.govacs.org This strong binding suggests that this compound derivatives could be valuable lead compounds for the development of novel radiotracers for Positron Emission Tomography (PET) imaging of Aβ plaques in the brain. nih.govacs.org
Structure-activity relationship studies indicated that a 2-N,N-dimethylaminophenyl group may be important for desirable binding affinities. nih.gov Furthermore, a 6-methylthio substituent showed higher affinity compared to a 6-methoxy group. nih.gov
Table 1: In Vitro Binding Affinities of this compound Derivatives to β-Amyloid Plaques
| Compound Name | Substitution Pattern | Ki (nM) |
|---|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)this compound | 2-(4'-Me2N-Ph), 6-SMe | 11.0 |
| 2-(4′-Dimethylaminophenyl)-6-methoxythis compound | 2-(4'-Me2N-Ph), 6-OMe | 28.5 |
| 2-(4′-Methylaminophenyl)-6-methoxythis compound | 2-(4'-MeNH-Ph), 6-OMe | 22.0 |
| 2-(4′-Aminophenyl)-6-methoxythis compound | 2-(4'-NH2-Ph), 6-OMe | 47.9 |
Data sourced from in vitro studies with synthetic Aβ1-40 aggregates. nih.gov
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes. nih.govacs.org Its overactivity is linked to the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles, another primary hallmark of Alzheimer's disease. nih.govacs.orgresearchgate.net As such, GSK-3β is a significant therapeutic target, and this compound derivatives have been designed and evaluated as potent inhibitors of this enzyme. nih.govacs.org
Structure-activity relationship studies have led to the identification of highly potent GSK-3β inhibitors from this chemical class. nih.govacs.org For instance, the this compound identified as compound 47 has demonstrated remarkable potency with an IC50 of 0.37 nM for GSK3β inhibition. nih.gov
In vivo research using a triple-transgenic mouse model of Alzheimer's disease showed that a specific brain-penetrant, orally bioavailable this compound GSK-3β inhibitor significantly reduced the levels of phosphorylated tau protein. nih.govacs.org This finding underscores the therapeutic potential of these compounds in mitigating Alzheimer's-related pathology. acs.org
Table 2: GSK-3β Inhibitory Activity of an this compound Derivative
| Compound Identifier | Scaffold | Target | IC50 (nM) | In Vivo Model Application |
|---|---|---|---|---|
| Compound 47 | This compound | GSK-3β | 0.37 | Alzheimer's Disease |
Data sourced from preclinical research. nih.gov
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease. A class of substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds has been identified as potent AChE inhibitors. nih.govnih.govresearchgate.net
Two compounds in particular, 3-nitro-6-(piperidin-1-yl)this compound (referred to as compound 5c) and 3-nitro-6-(4-phenylpiperazin-1-yl)this compound (compound 5h), have shown potent AChE inhibitory activity with IC50 values in the nanomolar range. nih.govnih.govresearchgate.net These compounds, featuring polar nitro and amino groups, were synthesized to broaden the biological activity of the parent scaffold. nih.govnih.gov The potent inhibition of AChE suggests their potential utility in addressing the cholinergic deficit observed in Alzheimer's disease. researchgate.net
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
| Compound Identifier | Chemical Name | IC50 (nM) |
|---|---|---|
| 5c | 3-nitro-6-(piperidin-1-yl)this compound | 50 |
| 5h | 3-nitro-6-(4-phenylpiperazin-1-yl)this compound | 40 |
Data sourced from in vitro AChE inhibition assays. researchgate.net
Research into the broad biological activities of the this compound scaffold has indicated its potential in treating neuropathic pain. nih.gov A comprehensive review of this chemical class has highlighted that its derivatives have demonstrated promising properties as antineuropathic agents. nih.gov This suggests that the scaffold could serve as a basis for the development of novel analgesics specifically targeting neuropathic pain states.
The versatility of the this compound structure has also led to its exploration for potential applications in treating psychiatric disorders. nih.gov As part of a broader investigation into its pharmacological profile, derivatives of this compound have been identified as possessing antipsychotic properties, indicating a potential mechanism of action relevant to the central nervous system. nih.gov
Antidiabetic Activity
The therapeutic relevance of this compound derivatives extends to metabolic disorders, particularly type 2 diabetes. nih.govbohrium.com The mechanism for this activity is closely linked to the inhibition of Glycogen Synthase Kinase-3 (GSK-3), which is a key enzyme in glucose metabolism. nih.govbohrium.com Given that GSK-3 is implicated in a variety of diseases, including Alzheimer's and type 2 diabetes, potent this compound-based GSK-3 inhibitors are being investigated for this dual therapeutic potential. nih.govbohrium.com Additionally, specific 6-methoxythis compound (B1610358) derivatives have been synthesized and evaluated for their antidiabetic activity. researchgate.net
Locomotor Activity
Certain this compound derivatives have been investigated for their effects on the central nervous system (CNS), particularly their influence on locomotor activity. A study involving the synthesis of novel 6-morpholino-3-(piperazine-1-yl)this compound derivatives revealed significant CNS depressant actions. researchgate.net The locomotor activity of these compounds was assessed in vivo using established methods such as the photoactometer and rotarod tests in animal models. researchgate.net
Table 1: Effect of this compound Derivatives on Locomotor Activity
| Compound ID | Test Method | Observation | Reference |
|---|---|---|---|
| 8a-j | Photoactometer, Rotarod | Significant CNS depressant action, reduction in locomotor activity | researchgate.net |
Enzyme Inhibition (General)
The this compound nucleus is a versatile scaffold for the design of potent enzyme inhibitors, targeting a variety of enzyme families, particularly kinases. This structural motif has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the hinge region of kinases, a critical area for ATP binding. nih.gov Substitutions at various positions on the this compound ring system allow for the fine-tuning of potency and selectivity against specific enzyme targets. nih.gov
Derivatives of this compound have demonstrated inhibitory activity against a broad spectrum of enzymes. For instance, certain derivatives have been identified as potent inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.gov These compounds act as allosteric inhibitors by binding to the pseudokinase (JH2) domain of Tyk2. nih.gov
Furthermore, the this compound scaffold has been successfully utilized to develop inhibitors for Tropomyosin receptor kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), and I-kappa B kinase beta (IKKβ). nih.govnih.govnih.gov In the case of ALK, macrocyclic derivatives of this compound have been designed to overcome resistance to existing therapies. nih.gov
Beyond kinases, these compounds have also shown inhibitory effects on other enzyme classes. For example, some derivatives have been evaluated for their potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. rjpbr.com The broad inhibitory profile of the this compound scaffold underscores its importance in the development of novel therapeutic agents.
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound/Series | Target Enzyme | IC50/Ki Value | Reference |
|---|---|---|---|
| 6 | Tyk2 JH2 | Ki = 0.086 nM | nih.gov |
| 15m | TRKWT | IC50 = 0.08 nM | nih.gov |
| 15m | TRKG595R | IC50 = 2.14 nM | nih.gov |
| 15m | TRKG667C | IC50 = 0.68 nM | nih.gov |
| O-10 | ALKWT | IC50 = 2.6 nM | nih.gov |
| O-10 | ALKG1202R | IC50 = 6.4 nM | nih.gov |
| O-10 | ALKL1196M/G1202R | IC50 = 23 nM | nih.gov |
| Various | IKKβ | Potent inhibition | nih.gov |
| 5j | COX-2 | IC50 = 0.05 µM | rjpbr.com |
| 27f | Mps1 | Cellular IC50 = 0.70 nM | researchgate.net |
Computational and Theoretical Studies
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to analyze the dynamic behavior of imidazo[1,2-b]pyridazine-based inhibitors when bound to their biological targets. These simulations provide insights into the stability of the ligand-protein complex, the flexibility of key amino acid residues, and the specific interactions that govern molecular recognition.
For instance, MD simulations have been crucial in studying competitive this compound inhibitors of PIM-1 kinase. science.govacs.org These computational analyses track the movement and interactions of the inhibitor within the kinase's active site over time, revealing the stability of binding modes and the importance of explicit solvent molecules in mediating interactions. science.gov Similar simulations have been used to evaluate potential this compound-based inhibitors for other protein targets, such as the mTOR protein and CYP51, assessing the stability of the complexes through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). latrobe.edu.auresearchgate.net
A sophisticated application of MD simulations is the determination of the Potential of Mean Force (PMF). This technique is used to calculate the free energy profile along a specific reaction coordinate, such as the dissociation of a ligand from its binding site. For this compound inhibitors of PIM-1 kinase, PMF calculations have been performed using umbrella sampling methods. science.govacs.orgdergipark.org.tr This approach has been instrumental in accurately predicting the relative free energies of binding for a series of these inhibitors. science.govdergipark.org.tr
Furthermore, PMF studies have highlighted the dynamic nature of the PIM-1 kinase active site. The displacement of the glycine-rich phosphate (B84403) binding loop (P-loop) was identified as a critical feature in the binding of these ligands, a detail that could only be captured through these advanced simulation techniques. science.govacs.org
Binding Free Energy Calculations
Calculating the binding free energy is a cornerstone of computational drug design, providing a quantitative estimate of a ligand's affinity for its target. Various methods are used, with the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods being prominent. researchgate.netuochb.cz
| Compound | Method | Binding Free Energy (kcal/mol) |
|---|---|---|
| 6-(4-pyridinyl)-3-[3-(trifluoromethoxy)phenyl]this compound | MM-GBSA | -26.95 |
| MM-PBSA | -27.41 |
In Silico Predictions of Pharmacokinetic Profiles
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico models are frequently used in the early stages of drug discovery to predict these properties for novel compounds, including those with an this compound core.
Computational tools can predict a range of properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with P-glycoprotein (P-gp), inhibition of Cytochrome P450 (CYP) enzymes, and skin permeation (Log Kp). researchgate.net For example, in silico ADMET predictions for a series of This compound-3-sulfonamide (B2785759) analogues were performed to assess their drug-like properties. researchgate.net These studies help identify potential liabilities early on, guiding the design of derivatives with more favorable pharmacokinetic characteristics. researchgate.netresearchgate.net
| Property | Prediction |
|---|---|
| GI Absorption | Low |
| BBB Permeant | No |
| P-gp Substrate | Yes |
| CYP1A2 Inhibitor | No/Yes |
| CYP2D6 Inhibitor | No |
| Log Kp (skin permeation) | High negative value (low permeation) |
Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to screen virtual libraries of compounds and to rationalize structure-activity relationships (SAR). Docking studies have been integral to the exploration of this compound derivatives as inhibitors of various protein kinases.
For example, docking investigations were conducted for 6-(4-pyridinyl)-3-[3-(trifluoromethoxy)phenyl]this compound against the active site of lemur tyrosine kinase-3 (LMTK3). researchgate.net Such studies predict the binding affinity, typically reported as a docking score in kcal/mol, and identify key interactions like hydrogen bonds and hydrophobic contacts with active site residues. researchgate.net Similarly, docking was used to study how 2-phenyl-5,6,7,8-tetrahydrothis compound derivatives bind to kinases implicated in cancer, helping to explain their biological activity.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 6-(4-pyridinyl)-3-[3-(trifluoromethoxy)phenyl]this compound | LMTK3 | -8.23 | researchgate.net |
Quantum Chemical Simulations
Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide a deeper understanding of molecular geometry, reactivity, and spectroscopic properties.
DFT calculations have been performed on novel this compound derivatives to complement experimental data. For ethyl 6-chloro-3-fluorothis compound-2-carboxylate, DFT calculations using the B3LYP/6-311+G(2d,p) basis set were used to determine the optimized molecular crystal structure, which showed good agreement with X-ray diffraction data. latrobe.edu.au Such studies also allow for the analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs), which are crucial for understanding chemical reactivity and intermolecular interactions. latrobe.edu.au In other studies, DFT at the B3LYP/6-311++G(d,p) level of theory has been used to perform quantum chemical calculations on this compound scaffolds containing piperazine (B1678402) and morpholine (B109124) moieties. researchgate.net
Medicinal Chemistry and Drug Discovery Perspectives
Imidazo[1,2-b]pyridazine as a "Privileged Scaffold"
The this compound nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netdntb.gov.ua This designation is attributed to its ability to serve as a versatile framework for designing ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netnih.gov The successful development of the kinase inhibitor ponatinib, which is built around this core, has significantly renewed interest in exploring new this compound-containing derivatives for various therapeutic applications. researchgate.netnih.gov
Derivatives of this scaffold have shown promising potential as anticancer, anti-inflammatory, antibacterial, antiviral, antiparasitic, and antineuropathic agents, making them highly attractive to the pharmaceutical industry. researchgate.netnih.gov The inherent properties of the this compound system allow it to be chemically modified at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. researchgate.net
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is systematically modified to enhance its desired properties. For the this compound scaffold, several strategies are employed. A common approach involves making peripheral changes around the bicyclic core. nih.gov Structure-activity relationship (SAR) studies are fundamental, guiding the modification of substituents at various positions of the ring system to improve potency, selectivity, and pharmacokinetic profiles.
For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, modifying imidazo[1,2-a]pyridine (B132010) inhibitors led to the identification of the less lipophilic this compound series. researchgate.net Although compounds from both series showed similar CDK activity, their SAR profiles differed significantly. Protein inhibitor structure determination revealed differences in their binding modes, providing a rationale for the observed SAR and guiding further optimization. researchgate.net Another strategy involves modeling the interaction of this compound derivatives with their biological targets. For example, understanding the binding modes of certain derivatives to hCav3.1 channels has paved the way for future rational lead optimization for potential antiepileptic drugs. nih.gov
Development of Novel Therapeutic Agents and Clinical Candidates
The versatility of the this compound scaffold is exemplified by its presence in several successful therapeutic agents and clinical candidates.
Ponatinib (AP24534) : Ponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor. nih.govmdpi.com Its structure features an this compound core linked to other aromatic systems. nih.gov It was specifically designed to inhibit not only the native BCR-ABL kinase but also its mutants that confer resistance to other tyrosine kinase inhibitors, including the highly resistant T315I "gatekeeper" mutation. nih.govmdpi.com Ponatinib is a prime example of how the this compound scaffold can be utilized to develop powerful antineoplastic agents. nih.govnih.gov
TAK-593 : This compound is a highly potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. dergipark.org.trdergipark.org.tr Developed through hybridization and optimization of 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivatives, TAK-593 demonstrated strong suppression of VEGF-stimulated cell proliferation. dergipark.org.tr It has been investigated in clinical trials for solid tumors, highlighting the scaffold's application in targeting angiogenesis. dergipark.org.tr
These examples underscore the successful translation of this compound-based compounds from chemical synthesis to clinical application.
Design of Dual-Targeting Agents
The development of inhibitors that can simultaneously modulate two or more biological targets is a growing strategy in drug discovery, particularly in oncology. The this compound scaffold has been effectively used to create such dual-targeting agents.
Researchers have successfully designed and synthesized novel this compound derivatives as dual inhibitors of c-mesenchymal epithelial transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinases. nih.gov Both c-Met and VEGFR2 play crucial roles in tumor angiogenesis and metastasis. nih.govacs.org Using co-crystal structural information of known inhibitors bound to these kinases, para-substituted inhibitors were designed, leading to the identification of compounds capable of suppressing both kinase activities. nih.gov Further optimization led to potent derivatives, demonstrating the utility of this scaffold in creating multi-targeted therapies. nih.gov
| Compound | c-Met IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| 3a | 20 | 25 |
| 3b | 18 | 17 |
| 26 (imidazo[1,2-a]pyridine derivative) | 1.9 | 2.2 |
Data sourced from Bioorganic & Medicinal Chemistry, 2013. nih.gov Note: Compound 26 is an imidazo[1,2-a]pyridine derivative developed in the same study for comparison.
Addressing Drug Resistance
Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. The this compound scaffold has been instrumental in the design of new agents that can overcome resistance mechanisms.
Anti-mycobacterial Agents : In the fight against tuberculosis, resistance to existing drugs is a serious concern. Scientists have synthesized novel series of 6-morpholino-3-(piperazine-1-yl)this compound derivatives. researchgate.net These compounds have been evaluated for their antimycobacterial activity, with some exhibiting potent in vitro activity against Mycobacterium tuberculosis H37Rv strains, providing a new avenue for developing drugs against resistant strains. researchgate.net
Oncology : In cancer therapy, Ponatinib was rationally designed to overcome resistance to earlier generations of BCR-ABL inhibitors, particularly the T315I mutation in chronic myeloid leukemia (CML). nih.gov More recently, new this compound macrocyclic derivatives have been developed as Anaplastic Lymphoma Kinase (ALK) inhibitors to combat resistance, including the G1202R mutation and lorlatinib-resistant double mutations. nih.gov Similarly, derivatives have been created as potent second-generation Tropomyosin Receptor Kinase (TRK) inhibitors to overcome mutations that confer resistance to first-generation agents. nih.gov
Potential for Small Molecule IL-17A Inhibitors
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine involved in the pathogenesis of several autoimmune diseases. nih.govacs.org While biologic therapies (monoclonal antibodies) targeting IL-17A are effective, they have limitations. The development of orally available small molecule inhibitors is therefore highly desirable. acs.org
A novel series of imidazo[1,2-b]pyridazines has been identified as potent small molecule inhibitors of IL-17A. nih.govtandfonline.com These compounds represent a promising therapeutic approach for autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. nih.govacs.org A small molecule inhibitor could offer an alternative treatment modality, potentially avoiding issues such as the formation of anti-drug antibodies that can reduce the efficacy of biologic treatments over time. nih.govacs.org
Targeted Therapies for Specific Diseases
The adaptability of the this compound scaffold allows for its application in targeted therapies for a range of specific diseases.
Multiple Myeloma : Transforming growth factor-β activated kinase (TAK1) is overexpressed in multiple myeloma (MM), making it an attractive therapeutic target. nih.gov Researchers have discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines can inhibit TAK1 at nanomolar concentrations. nih.govrsc.org A lead compound from this series, compound 26 , was found to inhibit the growth of multiple myeloma cell lines with GI₅₀ values as low as 30 nM, demonstrating the potential for these agents as anti-MM therapeutics. nih.govrsc.org
| Compound | Target | Disease | Key Finding |
| Compound 26 | TAK1 | Multiple Myeloma | Inhibits TAK1 with an IC₅₀ of 55 nM and growth of MM cell lines with GI₅₀ as low as 30 nM. nih.govrsc.org |
| Tyk2 JH2 Inhibitors | Tyk2 | Autoimmune Diseases | Potent and selective inhibitors effective in animal models of arthritis. nih.gov |
| IL-17A Inhibitors | IL-17A | Psoriasis, Rheumatoid Arthritis | Novel small molecules to modulate the IL-17 pathway. nih.govacs.org |
Autoimmune Diseases : Beyond IL-17A inhibition, this compound derivatives have been developed as potent and selective inhibitors of the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2). nih.gov Tyk2 is a member of the Janus kinase (JAK) family and is involved in signaling pathways crucial to the pathogenesis of autoimmune and inflammatory diseases. nih.gov By targeting the regulatory JH2 domain, these compounds offer a different mechanism for modulating Tyk2 activity. Optimized compounds proved to be highly effective in animal models of autoimmune disease, such as rat adjuvant-induced arthritis. nih.gov
Future Directions and Research Gaps
Exploration of New Biological Targets and Mechanisms
While imidazo[1,2-b]pyridazines are well-known as kinase inhibitors, there is considerable scope for investigating their activity against other biological targets and elucidating novel mechanisms of action. researchgate.netnih.govresearchgate.net
Current research has primarily focused on a range of kinases, including:
Cyclin-Dependent Kinases (CDKs) : Novel imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12/13 have been identified as potential therapeutics for triple-negative breast cancer. nih.gov
Haspin Kinase : Disubstituted imidazo[1,2-b]pyridazine derivatives have been designed as selective inhibitors of Haspin, a mitotic kinase, for anticancer applications. nih.govtandfonline.com
PIM Kinases : A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases with low nanomolar potency, showing potential for treating hematopoietic malignancies. semanticscholar.org
Tropomyosin Receptor Kinases (TRKs) : this compound derivatives are being explored as potent TRK inhibitors to overcome resistance to existing therapies. nih.govresearchgate.net
Anaplastic Lymphoma Kinase (ALK) : Macrocyclic derivatives of this compound have been designed as novel ALK inhibitors capable of combating multiple resistant mutations. nih.gov
Bruton's Tyrosine Kinase (BTK) : A covalent BTK inhibitor with an this compound core has shown potent and selective inhibition, leading to its advancement into Phase I clinical trials. nih.gov
Transforming Growth Factor-β Activated Kinase (TAK1) : Substituted imidazo[1,2-b]pyridazines have been found to inhibit TAK1 at nanomolar concentrations, showing potential as anti-multiple myeloma therapeutics. researchgate.net
Beyond kinases, future research should aim to explore a wider array of biological targets. For instance, some derivatives have shown inhibitory activity against pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). researchgate.net There is also potential for these compounds to act as ligands for β-amyloid plaques, suggesting a role in the diagnosis and treatment of Alzheimer's disease. researchgate.netnih.gov A significant research gap lies in the systematic screening of this compound libraries against diverse target classes to uncover novel bioactivities. Furthermore, a deeper understanding of their mechanisms of action, including off-target effects and potential for polypharmacology, is crucial for their development as safe and effective therapeutic agents. researchgate.net
Development of Novel Synthetic Methodologies
The synthesis of diverse and complex this compound libraries is essential for comprehensive structure-activity relationship (SAR) studies and the discovery of new lead compounds. thesciencein.orgaraijournal.com While classical synthetic methods are well-established, there is a continuous need for more efficient, versatile, and environmentally friendly synthetic strategies. researchgate.net
Recent advancements have focused on metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and C-H activation, to functionalize the this compound core. researchgate.net Future efforts could explore:
Multicomponent Reactions : The development of one-pot multicomponent reactions could streamline the synthesis of complex derivatives from simple starting materials, increasing efficiency and reducing waste. researchgate.net
Photoredox Catalysis and Electrochemistry : These modern synthetic techniques offer mild and selective methods for the functionalization of heterocyclic compounds and could be applied to the synthesis of novel this compound analogues.
Flow Chemistry : The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scale-up of promising compounds.
A significant research gap is the development of stereoselective synthetic methods to access chiral this compound derivatives, which could lead to improved potency and selectivity for specific biological targets.
Advanced In Vitro and In Vivo Evaluation Models
To better predict the clinical efficacy of this compound derivatives, it is imperative to move beyond traditional 2D cell culture and simple animal models. nih.gov The use of more sophisticated and clinically relevant models is a key area for future development.
Advanced In Vitro Models:
3D Spheroid and Organoid Cultures : These models more accurately mimic the tumor microenvironment and tissue architecture, providing a better platform for assessing the anti-proliferative and invasive potential of anticancer compounds. nih.gov
Co-culture Systems : Utilizing co-cultures of cancer cells with stromal and immune cells can help in evaluating the impact of these compounds on the tumor microenvironment.
High-Content Screening (HCS) : HCS platforms can be employed to assess multiple parameters of cellular function simultaneously, providing a more comprehensive understanding of the compound's mechanism of action.
Advanced In Vivo Models:
Patient-Derived Xenograft (PDX) Models : PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts. nih.gov
Genetically Engineered Mouse Models (GEMMs) : GEMMs that spontaneously develop tumors in a manner that recapitulates human disease can be valuable for preclinical evaluation.
Humanized Mouse Models : For evaluating immunomodulatory agents, mouse models with a reconstituted human immune system are essential.
A research gap exists in the development and validation of specific biomarkers to monitor the in vivo efficacy and target engagement of this compound-based drug candidates.
Clinical Translation Potential
While numerous this compound derivatives have shown promising preclinical activity, their successful translation into clinical candidates remains a significant hurdle. nih.govnih.gov To bridge this gap, future research must focus on a multidisciplinary approach that integrates medicinal chemistry, pharmacology, and clinical sciences.
Key areas for improvement include:
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies : A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between drug concentration and pharmacological response, is critical for optimizing dosing regimens and predicting clinical efficacy. researchgate.net
Toxicity Profiling : Comprehensive toxicology studies are necessary to identify potential off-target effects and establish a safe therapeutic window.
Targeted Drug Delivery : The development of drug delivery systems, such as nanoparticles or antibody-drug conjugates, could enhance the therapeutic index of potent this compound compounds by increasing their accumulation at the target site and reducing systemic toxicity.
Combination Therapies : Investigating the synergistic effects of this compound derivatives with existing therapeutic agents could lead to more effective treatment strategies and overcome drug resistance.
The recent advancement of an this compound derivative, TM471-1, into Phase I clinical trials for B cell malignancies is a promising step forward. nih.gov However, a significant research gap remains in the clinical development of compounds targeting other diseases, such as inflammatory disorders, infectious diseases, and neurodegenerative conditions, where this scaffold has also shown considerable promise. researchgate.netresearchgate.netnih.gov
常见问题
Q. What are the common synthetic routes for imidazo[1,2-b]pyridazine derivatives, and how are they optimized for yield and purity?
- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions, multicomponent reactions (MCRs), or transition-metal-catalyzed cross-coupling. For example:
- Condensation : Reacting substituted pyridazines with haloacetaldehyde dimethyl acetal under acidic conditions (e.g., iodine catalysis) to form the fused imidazole ring .
- Transition-Metal Catalysis : Copper or palladium catalysts (e.g., Cu(acac)₂ or Pd(PPh₃)₄) enable coupling reactions between pyridazine precursors and aryl halides, improving regioselectivity .
Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (5–10 mol%). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are essential for characterizing this compound compounds?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring fusion. Aromatic protons typically appear at δ 7.0–8.5 ppm, with coupling constants indicating regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₇N₃O for imidazo[1,2-b]pyridazin-6-ylmethanol) .
- X-Ray Crystallography : Resolves structural ambiguities, such as bond angles in fused rings (e.g., 120° for aromatic systems) .
Q. How are preliminary biological activities of this compound derivatives assessed?
- Methodological Answer :
- In Vitro Cytotoxicity Assays : Compounds are screened against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. For example, derivative 10a showed IC₅₀ = 20 µM in Hep-2 cells, while 10e had IC₅₀ = 10 µM in A375 cells .
- Dose-Response Curves : Data is analyzed using GraphPad Prism to calculate IC₅₀ values and compare potency across cell lines .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent polarity) across two levels (high/low). For example:
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer : Discrepancies (e.g., 10a with IC₅₀ = 20 µM in Hep-2 vs. 76 µM in Vero cells) may arise from:
- Cell-Specific Uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation via flow cytometry .
- Target Expression Profiling : Perform RNA-seq on resistant cell lines (e.g., Vero) to identify downregulated targets (e.g., kinase XYZ) .
Q. What computational strategies enhance this compound drug design?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding poses against targets (e.g., c-Met kinase). Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR Modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity (R² > 0.85) .
- AI-Driven Synthesis : Platforms like ChemOS suggest novel routes (e.g., photoredox catalysis) by training on reaction databases .
Q. How can this compound derivatives be tailored for combination therapies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
